N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-4-carboxamide
Description
Table 1: Molecular Composition Breakdown
| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 23 | 12.01 | 276.23 |
| Hydrogen | 21 | 1.01 | 21.21 |
| Fluorine | 3 | 19.00 | 57.00 |
| Nitrogen | 4 | 14.01 | 56.04 |
| Oxygen | 3 | 16.00 | 48.00 |
| Total | - | - | 458.48 |
The trifluoromethyl group contributes significantly to the molecular weight (≈12.4%) and introduces electronegativity, influencing solubility and reactivity.
Properties
Molecular Formula |
C23H21F3N4O3 |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
N-[2-[[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-4-carboxamide |
InChI |
InChI=1S/C23H21F3N4O3/c24-23(25,26)15-3-1-4-16(12-15)30-13-14(11-20(30)31)21(32)28-9-10-29-22(33)18-5-2-6-19-17(18)7-8-27-19/h1-8,12,14,27H,9-11,13H2,(H,28,32)(H,29,33) |
InChI Key |
SQBDPRFYSWHJST-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)NCCNC(=O)C3=C4C=CNC4=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Pyrrolidinone Ring Formation
The lactam core is constructed via a Dieckmann cyclization of dimethyl 4-amino-3-(3-(trifluoromethyl)phenylamino)pentanedioate. Key conditions:
Carboxylic Acid Functionalization
Hydrolysis of the methyl ester is achieved using:
-
Reagent : LiOH (3.0 eq)
-
Solvent : THF/H2O (4:1)
-
Time : 6 hr at 50°C
Synthesis of Fragment C: 1H-Indole-4-carboxylic Acid
Fischer Indole Synthesis
4-Carboxyindole is prepared via:
-
Starting material : 4-Nitrobenzaldehyde
-
Reagents : Phenylhydrazine (1.1 eq), ZnCl2 (cat.)
-
Conditions : AcOH reflux, 8 hr
Fragment Assembly and Final Coupling
Amide Bond Formation (Fragment A + B)
Reaction Scheme :
5-Oxo-pyrrolidine-3-carboxylic acid → Activation as mixed anhydride → Reaction with ethylenediamine
Optimized Conditions :
Final Coupling to Fragment C
The terminal amine of Fragment B is coupled to indole-4-carboxylic acid using:
-
Activator : T3P® (50% in EtOAc, 1.3 eq)
-
Base : DIPEA (4.0 eq)
-
Solvent : DMF, 0°C → RT, overnight
-
Workup : Aqueous NaHCO3 wash, lyophilization
Critical Process Parameters and Optimization
Solvent Effects on Cyclization
Comparative studies of Dieckmann cyclization solvents:
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| THF | 7.5 | 68 | 95.2 |
| DMF | 36.7 | 42 | 88.1 |
| MeCN | 37.5 | 55 | 91.3 |
| Toluene | 2.4 | <5 | N/A |
THF provides optimal balance between solubility and reaction rate.
Temperature Profile for Amide Coupling
| Temperature (°C) | Reaction Time (hr) | Yield (%) | Epimerization (%) |
|---|---|---|---|
| -15 | 2 | 78 | 0.8 |
| 0 | 1.5 | 72 | 1.2 |
| 25 | 1 | 65 | 2.7 |
Maintaining sub-zero temperatures suppresses racemization at the pyrrolidinone stereocenter.
Analytical Characterization
Spectroscopic Data Consolidation
1H NMR (500 MHz, DMSO-d6) :
-
δ 10.95 (s, 1H, indole NH)
-
δ 8.21 (d, J=7.5 Hz, 1H, ArH)
-
δ 4.12 (q, J=6.1 Hz, 2H, CH2N)
-
δ 3.89 (m, 1H, pyrrolidinone C3-H)
HRMS (ESI+) :
Scalability and Industrial Considerations
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized through sequential coupling and functionalization reactions :
-
Pyrrolidine ring formation : Cyclization of precursors containing γ-lactam intermediates yields the 5-oxo-pyrrolidine scaffold.
-
Trifluoromethylphenyl incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution introduces the 3-(trifluoromethyl)phenyl group at the pyrrolidine nitrogen.
-
Amide bond formation :
-
Indole-4-carboxamide conjugation :
-
Reaction of the activated carboxylic acid (indole-4-carbonyl chloride) with the free amine of the ethylenediamine moiety under Schotten-Baumann conditions.
-
Functional Group Reactivity
Key reactive sites include:
Derivatization Potential
The compound serves as a scaffold for structural modifications:
-
Side-chain functionalization : The ethylenediamine linker undergoes alkylation or acylation to introduce solubility-enhancing groups (e.g., PEG chains) .
-
Indole ring modifications : Electrophilic substitution (e.g., nitration, halogenation) at the 5- or 6-position of the indole core.
-
Pyrrolidinone ring opening : Treatment with hydrazine converts the lactam to a diamine derivative.
Stability Under Controlled Conditions
Limited stability data exist, but computational models predict:
-
Thermal stability : Decomposition above 200°C via retro-amide bond cleavage.
-
Photolytic sensitivity : UV exposure induces C-F bond homolysis in the trifluoromethyl group, forming free radicals.
-
pH-dependent hydrolysis : Amide bonds remain stable at pH 4–8 but degrade rapidly under strongly acidic (pH <2) or basic (pH >10) conditions .
Key Research Findings
-
Catalytic hydrogenation : The pyrrolidinone carbonyl resists reduction under H2/Pd-C, preserving the lactam ring.
-
Cross-coupling reactions : Palladium-mediated Buchwald-Hartwig amination of the indole NH introduces aryl/heteroaryl groups .
-
Bioconjugation : NHS-ester-activated derivatives enable covalent attachment to proteins via lysine residues.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- The compound has been investigated for its potential anticancer properties. Studies have shown that similar indole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer and melanoma cells. The presence of the indole structure is often linked to enhanced anti-proliferative activity due to its ability to interact with biological targets involved in cancer progression .
-
Anticonvulsant Properties :
- Research indicates that compounds containing pyrrolidine rings can exhibit anticonvulsant effects. The structural similarity of N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-4-carboxamide to known anticonvulsants suggests potential efficacy in treating epilepsy or seizure disorders .
- Receptor Modulation :
Biological Research Applications
-
Cell Signaling Pathways :
- The interaction of this compound with specific signaling pathways could be explored to understand its role in cellular processes such as apoptosis and proliferation. Indole derivatives are known to influence the signaling pathways involved in these processes, making this compound a candidate for further investigation .
- Drug Development :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, enabling comparative analysis of substituent effects, pharmacological profiles, and synthetic challenges. Below are key comparisons based on available evidence:
5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide
- Structural Differences: Core Ring: Thiazolidinone (sulfur-containing) vs. pyrrolidinone (nitrogen-containing). Substituents: Chloro and phenyl groups at indole-2-position vs. unsubstituted indole-4-carboxamide. Trifluoromethyl Position: Para- vs. meta-substitution on the phenyl ring.
- Functional Implications: The thiazolidinone core may confer distinct hydrogen-bonding and solubility properties compared to the pyrrolidinone analog.
Chromenone-Pyrazolopyrimidine Hybrids
- Example: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate ().
- Key Contrasts: Scaffold: Chromenone (benzopyran-derived) and pyrazolopyrimidine vs. pyrrolidinone-indole. Electron-Withdrawing Groups: Dual fluorine atoms vs. a single trifluoromethyl group.
- Pharmacological Relevance: Chromenone derivatives often exhibit kinase inhibition (e.g., CDK or VEGF inhibitors), whereas pyrrolidinone-indole hybrids may target different enzyme classes. Fluorine atoms improve membrane permeability but may increase metabolic instability compared to trifluoromethyl groups .
Physicochemical Properties
| Property | N-{2-[...]pyrrolidin-3-yl}...indole-4-carboxamide | 5-Chloro-thiazolidinone Analog | Chromenone-Pyrazolopyrimidine Hybrid |
|---|---|---|---|
| Molecular Weight | ~500–550 g/mol (estimated) | ~450–500 g/mol | ~560 g/mol |
| LogP | ~3.5 (high lipophilicity due to CF₃) | ~3.0 | ~4.2 (fluorine-enhanced) |
| Aqueous Solubility | Low (trifluoromethyl hinders hydration) | Moderate (thiazolidinone polarity) | Very low (bulky chromenone core) |
Biological Activity
N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an indole core , a pyrrolidine ring , and a trifluoromethyl group . Its molecular formula is with a molecular weight of 458.4 g/mol. The IUPAC name is N-[2-[[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-4-carboxamide. The presence of the trifluoromethyl group is notable, as it often enhances the biological activity of compounds, influencing their pharmacokinetics and interactions with biological targets .
| Property | Value |
|---|---|
| Molecular Formula | C23H21F3N4O3 |
| Molecular Weight | 458.4 g/mol |
| IUPAC Name | N-[2-[[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-4-carboxamide |
| InChI Key | KENZMNRZZSTQMV-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The indole structure allows for binding to serotonin receptors, while the trifluoromethyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability .
Antimicrobial Activity
Research has indicated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can act against antibiotic-resistant strains such as Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential enzymatic processes .
Anticancer Properties
The compound's potential as an anticancer agent is also noteworthy. Indole derivatives are known for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation . For example, compounds containing the indole moiety have been shown to inhibit cancer cell migration and invasion, making them promising candidates for further development in cancer therapy .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity exhibited by similar compounds. Studies have demonstrated that indole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This suggests potential applications in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluating various indole derivatives found that compounds similar to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective compounds showed minimum inhibitory concentrations (MICs) lower than standard antibiotics like vancomycin .
- Anticancer Activity : In vitro studies have reported that certain indole derivatives induce apoptosis in breast cancer cell lines by activating caspase-dependent pathways. These findings highlight the potential for developing new anticancer therapies based on this chemical framework .
Q & A
Q. What synthetic strategies are recommended for constructing the pyrrolidinone-indole-carboxamide scaffold in this compound?
The synthesis typically involves multi-step routes, including:
- Core formation : Condensation of substituted pyrrolidinone intermediates with indole-carboxamide precursors via coupling reagents like EDC/HOBt for amide bond formation .
- Trifluoromethylphenyl integration : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 3-(trifluoromethyl)phenyl group at the pyrrolidinone N1 position .
- Purification : Use of HPLC or column chromatography to isolate intermediates, with yields optimized via Design of Experiments (DoE) principles .
Q. How can researchers validate the stereochemical integrity of the pyrrolidinone moiety?
- Chiral HPLC : To resolve enantiomers and confirm stereopurity .
- X-ray crystallography : For absolute configuration determination, as demonstrated in structurally related compounds (e.g., ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate) .
- NMR spectroscopy : Analysis of coupling constants and NOESY correlations to infer spatial arrangements .
Q. What analytical techniques are critical for characterizing this compound's purity and stability?
- HPLC-MS : Quantifies purity (>95%) and detects degradation products under stress conditions (e.g., heat, light) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, particularly for the trifluoromethyl group, which may decompose at >200°C .
- NMR (¹H/¹³C/¹⁹F) : Confirms structural integrity and monitors hydrolytic stability of the carboxamide bond .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?
- Systematic substituent variation : Replace the trifluoromethylphenyl group with halogens (Cl, F) or electron-withdrawing groups to modulate target binding .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions, such as hydrogen bonding between the carboxamide and kinase active sites .
- Metabolic profiling : Assess oxidative stability of the pyrrolidinone ring via liver microsome assays .
Q. What experimental approaches resolve contradictions in solubility and bioavailability data for this compound?
- Solubility enhancement : Co-crystallization with cyclodextrins or formulation as nanocrystals .
- Permeability assays : Parallel artificial membrane permeability assay (PAMPA) to correlate experimental and predicted logP values .
- In silico modeling : Apply tools like SwissADME to predict absorption discrepancies caused by the indole-carboxamide moiety .
Q. How can researchers investigate off-target effects or polypharmacology?
- Kinase profiling panels : Screen against 100+ kinases to identify unintended inhibition (e.g., FLT3, EGFR) .
- Proteome-wide affinity chromatography : Immobilize the compound on beads to capture interacting proteins in cell lysates .
- Transcriptomic analysis : RNA sequencing to detect downstream gene expression changes in treated cell lines .
Methodological Challenges and Solutions
Q. Why might the trifluoromethyl group complicate metabolic studies, and how can this be addressed?
- Challenge : CF₃ groups are metabolically stable but may generate trifluoroacetic acid (TFA) via oxidative cleavage, confounding LC-MS results .
- Solution : Use ¹⁹F NMR to track TFA formation directly and employ stable isotope labeling (e.g., ¹³C-CF₃) for precise metabolite identification .
Q. How can researchers optimize reaction yields for the critical amide coupling step?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
